N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)cyclopropanecarboxamide
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Overview
Description
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)cyclopropanecarboxamide is a complex organic compound that features a cyclopropane carboxamide group linked to a hydroxyethyl chain, which is further connected to a thiophene-furan hybrid ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the thiophene-furan hybrid ring system. This can be achieved through a series of condensation reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The hydroxyethyl chain can be introduced via a nucleophilic substitution reaction, followed by the formation of the cyclopropane carboxamide group through a cyclopropanation reaction using diazo compounds under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, to facilitate the formation of the desired product under milder conditions .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the cyclopropane carboxamide can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like LiAlH4, and electrophiles like halogens or nitronium ions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted thiophene-furan hybrids with various functional groups attached .
Scientific Research Applications
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiophene-furan hybrid ring system can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The hydroxyethyl chain and cyclopropane carboxamide group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene-furan hybrids and cyclopropane carboxamides, such as:
Thiophene-furan hybrids: Compounds with similar ring systems but different substituents, such as 2-(5-thiophen-3-yl)furan-3-carboxylic acid.
Cyclopropane carboxamides: Compounds with similar cyclopropane carboxamide groups but different side chains, such as N-(2-hydroxyethyl)cyclopropanecarboxamide.
Uniqueness
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)cyclopropanecarboxamide is unique due to its combination of a thiophene-furan hybrid ring system with a hydroxyethyl chain and a cyclopropane carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-11(7-15-14(17)9-1-2-9)13-4-3-12(18-13)10-5-6-19-8-10/h3-6,8-9,11,16H,1-2,7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERORGJMRWKUPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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